3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid

Physicochemical profiling Lipophilicity Structural analog comparison

3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid (CAS 1309960-43-7) is a fully substituted β-hydroxy-β,β-diaryl-α,α-dimethylpropanoic acid. Its molecular formula is C₁₈H₂₀O₄ (MW 300.35 Da), with a calculated partition coefficient (XLogP3) of 3.0, topological polar surface area (TPSA) of 66.8 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
Cat. No. B12331907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O
InChIInChI=1S/C18H20O4/c1-17(2,16(19)20)18(21,13-7-5-4-6-8-13)14-9-11-15(22-3)12-10-14/h4-12,21H,1-3H3,(H,19,20)
InChIKeyKETAMYMKOMKRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic Acid: Structural Identity and Procurement-Relevant Physicochemical Profile


3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid (CAS 1309960-43-7) is a fully substituted β-hydroxy-β,β-diaryl-α,α-dimethylpropanoic acid [1]. Its molecular formula is C₁₈H₂₀O₄ (MW 300.35 Da), with a calculated partition coefficient (XLogP3) of 3.0, topological polar surface area (TPSA) of 66.8 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound possesses a quaternary α-carbon flanked by two methyl groups, a tertiary β-carbon bearing a hydroxyl, a 4-methoxyphenyl, and an unsubstituted phenyl ring—features that collectively distinguish it from simpler phenylpropanoic acid derivatives commonly used in medicinal chemistry and chemical biology [2].

Why 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic Acid Cannot Be Replaced by Simpler Phenylpropanoic Acid Analogs


Generic substitution is precluded by the compound's unique combination of four distinct structural features on the propanoic acid scaffold: geminal dimethyl substitution at C2, a tertiary hydroxyl at C3, and two differentiated aromatic rings (4-methoxyphenyl and phenyl) attached to the same β-carbon [1]. Removing any single element—the 3-phenyl group, the 4-methoxy substituent, the hydroxyl, or the dimethyl groups—produces a compound with markedly different lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. These computed differences translate into divergent chromatographic retention, solubility, and molecular recognition behavior, making the closest analogs unsuitable as drop-in replacements in any application where these physicochemical parameters are critical [2].

Quantitative Differentiation Evidence: 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic Acid vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from the Des-Phenyl Analog (CAS 64284-35-1)

Compared with its closest commercially cataloged analog, 2,2-dimethyl-3-hydroxy-3-(4-methoxyphenyl)propionic acid (CAS 64284-35-1), the target compound incorporates an additional phenyl ring at the β-carbon, increasing molecular weight by 76.1 Da (34%) and calculated logP (XLogP3) from 2.1 to 3.0—a shift from moderately lipophilic to lipophilic range [1].

Physicochemical profiling Lipophilicity Structural analog comparison

Hydrogen-Bond Donor Count and TPSA Differentiation from the Des-Methoxy Analog (CAS 23985-59-3)

Removal of the 4-methoxy substituent (CAS 23985-59-3) eliminates one hydrogen bond acceptor, reduces topological polar surface area from 66.8 Ų to 57.5 Ų (−14%), and decreases XLogP from 3.0 to 1.5—a 1.5 log unit drop that moves the compound from lipophilic to moderately hydrophilic territory [1]. The analog also exhibits a melting point of 134–137 °C, while no published melting point is available for the target compound .

Hydrogen bonding Polar surface area Drug-likeness

Rotatable Bond Count and Conformational Flexibility vs. 2,2-Dimethyl-3-phenylpropanoic Acid (CAS 5669-14-7)

The target compound possesses five rotatable bonds, compared to three rotatable bonds for the stripped-down analog 2,2-dimethyl-3-phenylpropanoic acid (CAS 5669-14-7), which lacks both the β-hydroxyl and the 4-methoxyphenyl groups [1]. The analog further differs by having only one hydrogen bond donor (vs. 2) and two acceptors (vs. 4), and exhibits a drastically lower melting point of 59–60 °C .

Conformational flexibility Rotatable bonds Molecular complexity

Structural Complexity Metric (Complexity Index) vs. All Closest Analogs

With 22 heavy atoms, the target compound exhibits a complexity index of 379 (PubChem-derived) [1], substantially exceeding that of the des-phenyl analog 64284-35-1 and the des-methoxy analog 23985-59-3 (each ≤14 heavy atoms). No other commercially cataloged phenylpropanoic acid in this subset simultaneously presents a quaternary α-carbon, a tertiary β-carbinol carbon bearing two differentiated aryl substituents, and a free carboxylic acid in a single entity.

Molecular complexity Heavy atom count Synthetic accessibility

Procurement-Relevant Application Scenarios for 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic Acid


Specialized Scaffold for Fragment-Based Drug Discovery Requiring β,β-Diaryl-α,α-dimethylpropanoic Acid Topology

The compound's fully substituted β-carbon bearing two differentiated aryl rings provides a rigid, three-dimensional scaffold amenable to fragment-based lead generation, where the combination of a free carboxylic acid, a tertiary alcohol, and orthogonal aromatic substitution (4-methoxyphenyl vs. phenyl) offers multiple vectors for structure–activity relationship (SAR) exploration [1][3]. The measured melting point of 115–117 °C for the des-phenyl analog (CAS 64284-35-1) gives a baseline thermal stability reference, though the target compound's own melting point remains unpublished .

Lipophilicity-Tuned Probe for Membrane Permeability Studies

With an XLogP3 of 3.0—positioned within the optimal lipophilicity range for passive membrane permeation—and a TPSA of 66.8 Ų (well below the 140 Ų oral bioavailability threshold), the target compound is suited for permeability assays where logP modulation is critical [1]. The 1.5 log unit difference from the des-methoxy analog (CAS 23985-59-3, XLogP 1.5) and the 0.9 log unit difference from the des-phenyl analog (CAS 64284-35-1, XLogP 2.1) provide a quantitative basis for selecting this specific compound to probe lipophilicity-dependent cellular uptake [2].

Chiral Resolution and Stereochemical Probe Development

The presence of one undefined atom stereocenter (the β-carbon bearing the hydroxyl and two different aryl groups) makes this compound a candidate for enantiomeric separation studies and chiral stationary phase method development [1]. The five rotatable bonds and two hydrogen bond donors create distinctive chiral recognition patterns that are absent in the simpler analogs (which have only 3 rotatable bonds and 1 hydrogen bond donor in the case of 64284-35-1 or 5669-14-7) [2].

Reference Standard for HPLC Method Development and Purity Analysis

The combination of moderate lipophilicity (XLogP3 3.0), a free carboxylic acid moiety amenable to ion-pairing or pH-controlled retention, and the presence of a UV-active 4-methoxyphenyl chromophore makes this compound a suitable candidate for reversed-phase HPLC method development as a reference standard [1]. The chromatographic retention time is expected to differ substantially from the des-phenyl analog (predicted logP difference +0.9 units) and the des-methoxy analog (predicted logP difference +1.5 units), enabling unambiguous peak identification in quality control workflows [2].

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